molecular formula C8H13O5P B12541421 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate CAS No. 143488-81-7

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate

Cat. No.: B12541421
CAS No.: 143488-81-7
M. Wt: 220.16 g/mol
InChI Key: FVYAHKNFLFUHMA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate is an organic compound with a unique structure that includes a cyclohexene ring with a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate typically involves the reaction of 5,5-dimethyl-3-oxocyclohex-1-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate
  • 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate

Uniqueness

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl dihydrogen phosphate is unique due to its specific structure and the presence of the phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

143488-81-7

Molecular Formula

C8H13O5P

Molecular Weight

220.16 g/mol

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) dihydrogen phosphate

InChI

InChI=1S/C8H13O5P/c1-8(2)4-6(9)3-7(5-8)13-14(10,11)12/h3H,4-5H2,1-2H3,(H2,10,11,12)

InChI Key

FVYAHKNFLFUHMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)OP(=O)(O)O)C

Origin of Product

United States

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